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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzonitrile

Cat. No.: B2411505 Get Quote

An In-depth Technical Guide to 4-Chloro-3-
hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffolding in
Chemical Synthesis
4-Chloro-3-hydroxybenzonitrile, also known by its synonym 2-Chloro-5-cyanophenol, is a

halogenated aromatic nitrile that holds significant potential as a versatile building block in

organic synthesis. Its unique trifunctional substitution pattern—comprising a nitrile, a hydroxyl

group, and a chlorine atom on a benzene ring—offers multiple reactive sites for molecular

elaboration. This guide provides a comprehensive overview of its physical and chemical

properties, synthesis, reactivity, and potential applications, with a particular focus on its

relevance to drug discovery and development. The strategic positioning of its functional groups

makes it an attractive starting material for the synthesis of a wide array of more complex

molecules, including pharmaceutical intermediates and other specialty chemicals.

Physicochemical Properties: A Quantitative
Overview
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A thorough understanding of the physicochemical properties of 4-Chloro-3-
hydroxybenzonitrile is paramount for its effective handling, reaction optimization, and the

development of analytical methods. The following table summarizes its key physical and

chemical characteristics.

Property Value Source(s)

Molecular Formula C₇H₄ClNO --INVALID-LINK--[1]

Molar Mass 153.57 g/mol --INVALID-LINK--[1][2]

Appearance White to off-white solid --INVALID-LINK--[2]

Melting Point 148 - 152 °C --INVALID-LINK--[2]

Boiling Point Decomposes before boiling --INVALID-LINK--[2]

Solubility

Low solubility in water; Soluble

in organic solvents like ethanol

and acetone.

--INVALID-LINK--[2]

Density Approx. 1.38 g/cm³ --INVALID-LINK--[2]

pKa (Predicted) ~7.5 - 8.5 (Predicted)

LogP (Predicted) 2.2 --INVALID-LINK--[1]

CAS Number 51748-01-7 --INVALID-LINK--[1]

Note on Predicted Values: The pKa value is an estimation based on the electronic effects of the

substituents on the phenolic hydroxyl group. The chloro and cyano groups are electron-

withdrawing, which is expected to increase the acidity of the phenol compared to phenol itself

(pKa ~10).

Spectroscopic Characterization: Deciphering the
Molecular Fingerprint
While experimental spectra for 4-Chloro-3-hydroxybenzonitrile are not readily available in

public databases, a predictive analysis based on established principles of spectroscopy can

provide valuable insights for its identification and characterization.
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¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three signals in the aromatic region,

corresponding to the three protons on the benzene ring. The chemical shifts and coupling

patterns will be influenced by the electronic effects of the chloro, hydroxyl, and cyano

substituents.

H-2 (ortho to -OH, meta to -CN and -Cl): Expected to be the most downfield proton due to

the deshielding effect of the adjacent hydroxyl group. It will likely appear as a doublet.

H-6 (ortho to -Cl, meta to -OH and -CN): Also a doublet, with its chemical shift influenced by

the ortho chlorine atom.

H-5 (meta to -OH and -Cl, ortho to -CN): Expected to be a doublet of doublets, coupling to

both H-2 and H-6.

¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon skeleton. Key

predicted chemical shifts include:

C-CN: The carbon of the nitrile group is expected to appear in the range of 115-125 ppm.

C-OH: The carbon bearing the hydroxyl group will be significantly downfield, likely in the 150-

160 ppm range.

C-Cl: The carbon attached to the chlorine atom will also be downfield, typically in the 125-

135 ppm range.

Aromatic Carbons: The remaining aromatic carbons will resonate in the 110-140 ppm region,

with their specific shifts determined by the substitution pattern.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

group.
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C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the nitrile group.

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 153, with a

characteristic isotopic pattern [M+2]⁺ at m/z 155 with an intensity of approximately one-third of

the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Fragmentation patterns would likely involve the loss of HCN (m/z 27) from the molecular ion, as

well as fragmentation of the aromatic ring.

Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 4-Chloro-3-hydroxybenzonitrile can be approached through several

synthetic strategies, primarily involving the introduction of the nitrile function onto a pre-

functionalized phenolic precursor.

Proposed Synthesis Workflow
A plausible synthetic route starts from 2-chlorophenol. The workflow involves the introduction of

a formyl group followed by its conversion to a nitrile.

2-Chlorophenol 4-Chloro-2-hydroxybenzaldehydeFormylation (e.g., Reimer-Tiemann or Vilsmeier-Haack reaction) 4-Chloro-2-hydroxybenzaldehyde oximeReaction with hydroxylamine 4-Chloro-3-hydroxybenzonitrileDehydration (e.g., using acetic anhydride)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 4-Chloro-3-hydroxybenzonitrile.

Experimental Protocol: A Generalized Approach for Nitrile Formation from Aldehyde

Oxime Formation:
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Dissolve 4-chloro-2-hydroxybenzaldehyde in a suitable solvent such as ethanol or

pyridine.

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium

hydroxide or sodium acetate).

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitored by TLC).

Upon completion, pour the reaction mixture into water and collect the precipitated oxime

by filtration.

Dehydration to Nitrile:

Reflux the dried oxime with a dehydrating agent such as acetic anhydride, phosphorus

pentoxide, or thionyl chloride.

The reaction progress should be monitored by TLC.

After the reaction is complete, the mixture is cooled and poured onto ice water.

The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by

column chromatography or recrystallization.

Reactivity Profile
The reactivity of 4-Chloro-3-hydroxybenzonitrile is dictated by its three functional groups:

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base

to form a phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or

O-acylation reactions.

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a

carboxylic acid (4-chloro-3-hydroxybenzoic acid) or an amide. It can also be reduced to an

aminomethyl group.

Aromatic Ring and Chloro Group: The benzene ring is activated towards electrophilic

aromatic substitution, with the hydroxyl group being an ortho-, para-director and the chloro
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and cyano groups being meta-directors. The chloro group can undergo nucleophilic aromatic

substitution, although this typically requires harsh conditions or activation by strongly

electron-withdrawing groups.

Applications in Drug Discovery and Development
While specific drugs containing the 4-Chloro-3-hydroxybenzonitrile moiety are not

prominently documented, its structural features make it a valuable scaffold in medicinal

chemistry. The nitrile group is a common pharmacophore in many approved drugs, where it can

act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Potential Roles in Drug Design:

Kinase Inhibitors: The benzonitrile scaffold is present in numerous kinase inhibitors. The

hydroxyl and chloro groups can be functionalized to interact with specific amino acid

residues in the kinase active site.

Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibitors or as a key

interacting group in the active site of various enzymes.

Receptor Ligands: The aromatic ring and its substituents can be tailored to achieve specific

binding interactions with G-protein coupled receptors (GPCRs) or other receptor families.
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Caption: Role of 4-Chloro-3-hydroxybenzonitrile in a typical drug discovery workflow.

Analytical Methodologies
The analysis of 4-Chloro-3-hydroxybenzonitrile and its derivatives can be accomplished

using standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
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A reverse-phase HPLC method would be suitable for the analysis of this compound.

Column: A C18 column is a good starting point.

Mobile Phase: A gradient elution with a mixture of water (acidified with formic or acetic acid)

and a polar organic solvent like acetonitrile or methanol would be effective.

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the

compound (likely in the 254-280 nm range).

Step-by-Step HPLC Protocol Outline:

Standard Preparation: Prepare a stock solution of 4-Chloro-3-hydroxybenzonitrile of

known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of

calibration standards by serial dilution.

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter

the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Set the column temperature (e.g., 30 °C).

Equilibrate the column with the initial mobile phase composition.

Inject the standards and samples.

Run the gradient program.

Data Analysis:

Identify the peak corresponding to 4-Chloro-3-hydroxybenzonitrile based on its retention

time.

Construct a calibration curve by plotting the peak area versus the concentration of the

standards.

Quantify the amount of the compound in the samples using the calibration curve.
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Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Chloro-3-
hydroxybenzonitrile.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents. Keep the container tightly closed.

Conclusion
4-Chloro-3-hydroxybenzonitrile is a chemical intermediate with significant untapped

potential. Its well-defined physicochemical properties and versatile reactivity make it a valuable

tool for synthetic chemists. While detailed experimental data for this specific compound is

somewhat limited in the public domain, this guide provides a solid foundation for its use in

research and development, particularly in the quest for novel therapeutic agents. As the

demand for new and diverse chemical entities continues to grow, the importance of such

multifunctional building blocks will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Chloro-3-hydroxybenzonitrile physical and chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2411505#4-chloro-3-hydroxybenzonitrile-physical-
and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b2411505#4-chloro-3-hydroxybenzonitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b2411505#4-chloro-3-hydroxybenzonitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b2411505#4-chloro-3-hydroxybenzonitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b2411505#4-chloro-3-hydroxybenzonitrile-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2411505?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2411505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

